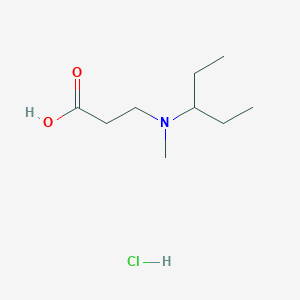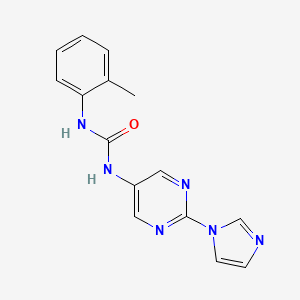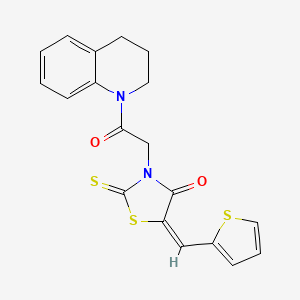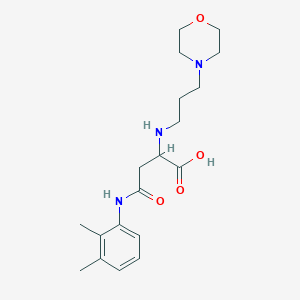
3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride” is a useful organic compound for research related to life sciences . It is also known as “N-Methyl-N-pentyl-beta-alanine hydrochloride” and "Ibanic acid hydrochloride" . The CAS number for this compound is 625120-81-2 .
Synthesis Analysis
The synthesis of “3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride” involves the conversion of methylamine to N-methylpentylamine via successive reactions with 4-toluene sulfonyl chloride, pentane bromide, and deprotection. This is followed by a reaction with methyl acrylate and hydrolysis . The overall yield of this process is reported to be 63.93% .Molecular Structure Analysis
The molecular formula of “3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride” is C9H20ClNO2 . The molecular weight of this compound is approximately 209.71 .Physical And Chemical Properties Analysis
“3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride” is a solid at room temperature . It should be stored in a dry place .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Reference Standards
3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride: is used as a reference standard in pharmaceutical research, particularly for the quality control and validation of analytical methods used in drug development . It serves as a benchmark to ensure the purity, potency, and consistency of pharmaceutical products.
Toxicology Studies
This compound is also utilized in toxicology as a reference material. It helps in identifying and quantifying impurities and metabolites in toxicological studies, which is crucial for assessing the safety profile of new drugs .
Bone Disease Treatment Research
The compound is related to Ibandronate Sodium Monohydrate , a medication used to treat and prevent bone diseases. It is used in research to develop new treatments and understand the mechanisms of action in bone metabolism .
Chemical Synthesis
In chemical synthesis, this compound can act as a building block for more complex molecules. Its structure allows for various chemical modifications, making it valuable for synthesizing new compounds with potential therapeutic effects .
Material Science
Researchers in material science may explore the use of 3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride in the development of new materials. Its properties could be beneficial in creating polymers or coatings with specific characteristics .
Analytical Method Development
This compound is essential in developing new analytical methods. It can be used to calibrate instruments or as a control in assays to ensure the accuracy and reliability of experimental results .
Safety And Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Eigenschaften
IUPAC Name |
3-[methyl(pentan-3-yl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-8(5-2)10(3)7-6-9(11)12;/h8H,4-7H2,1-3H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIAYYGNQIPDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2875533.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2875535.png)
![4-benzyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875539.png)

![N-(2,5-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2875542.png)
![methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B2875543.png)



![[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine](/img/structure/B2875547.png)

